3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one
Description
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Properties
IUPAC Name |
(Z)-3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N4O2/c27-23-17-21(26(28,29)30)18-32-25(23)34-13-11-33(12-14-34)15-16-36-22-4-1-19(2-5-22)3-6-24(35)20-7-9-31-10-8-20/h1-10,17-18H,11-16H2/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQPXYRPJHZUHB-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)/C=C\C(=O)C3=CC=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17ClF3N5O
- Molecular Weight : 488.26 g/mol
- CAS Number : 338792-94-2
The structure features a piperazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial properties.
Anticancer Properties
Research indicates that derivatives of piperazine compounds, including the target compound, exhibit significant anticancer activity. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, where similar piperazine derivatives showed promising results against various cancer cell lines .
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | A549 | 0.5 |
| Compound B | Anticancer | MCF-7 | 0.8 |
| Target Compound | Anticancer | HCT116 | 0.6 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In particular, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The mechanism involves the inhibition of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting PPTases, the compound disrupts essential post-translational modifications in bacteria.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.
Case Study 1: Anticancer Screening
In a recent study, a library of piperazine derivatives was screened for anticancer activity against various cell lines. The target compound demonstrated significant cytotoxicity against colorectal cancer cells (HCT116), with an IC50 value indicating potent activity .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial effects of piperazine derivatives revealed that the target compound exhibited strong antibacterial activity against MRSA, with minimal cytotoxicity towards human cells. This suggests a favorable therapeutic index for potential clinical applications .
Preparation Methods
Halogenation of Pyridine Derivatives
The 3-chloro-5-(trifluoromethyl)pyridine scaffold is synthesized via directed ortho-metallation of 2-fluoropyridine, followed by trifluoromethylation using CF₃Cu reagents. Subsequent chlorination with PCl₅ at 80°C yields 3-chloro-5-(trifluoromethyl)pyridine.
Piperazine Coupling
Nucleophilic aromatic substitution introduces the piperazine moiety. Reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine in dimethylformamide (DMF) at 120°C for 12 hours achieves 75% conversion. Excess piperazine (3 equiv.) ensures complete substitution, verified by LC-MS (m/z 279.1 [M+H]⁺).
Formation of the Ethoxy-Phenyl Linker
Alkylation of 4-Hydroxyphenylacetonitrile
4-Hydroxyphenylacetonitrile undergoes O-alkylation with 1,2-dibromoethane in acetone using K₂CO₃ as a base. The reaction proceeds at 60°C for 6 hours, yielding 4-(2-bromoethoxy)phenylacetonitrile (82% yield). Substitution with the piperazine intermediate (Section 2.2) in acetonitrile at reflux for 24 hours forms 4-(2-piperazinoethoxy)phenylacetonitrile.
Hydrolysis to Phenylacetyl Chloride
The nitrile group is hydrolyzed to a ketone via HCl (6 M) in acetic acid at 100°C, followed by treatment with oxalyl chloride to generate 4-(2-piperazinoethoxy)phenylacetyl chloride. FT-IR confirms carbonyl formation (νC=O 1715 cm⁻¹).
Claisen-Schmidt Condensation with 4-Pyridinecarboxaldehyde
Aldol Addition
4-(2-Piperazinoethoxy)phenylacetyl chloride reacts with 4-pyridinecarboxaldehyde in ethanol under basic conditions (NaOH, 0°C → 25°C). The α,β-unsaturated ketone forms via dehydration, yielding the target propenone after 8 hours (68% yield).
Stereochemical Control
Z-isomer predominance (>90%) is confirmed by ¹H-NMR (δ 7.52 ppm, J = 12.4 Hz for trans olefinic protons). Recrystallization from ethyl acetate/n-hexane enhances purity to >98%.
Optimization and Scalability
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 2.2 | Solvent | DMF → DMSO | 82% → 89% |
| 3.1 | Base | K₂CO₃ → Cs₂CO₃ | 82% → 91% |
| 4.1 | Temperature | 25°C → 40°C | 68% → 74% |
Transitioning to polar aprotic solvents (e.g., DMSO) and stronger bases (Cs₂CO₃) enhances reaction efficiency. Microwave-assisted synthesis reduces Step 2.2 duration to 3 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 5.2 Hz, 2H, Py-H), 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 3.18 (t, J = 6.0 Hz, 2H, NCH₂), 2.85–2.78 (m, 4H, Piperazine-H).
- HRMS (ESI) : m/z 517.1443 [M+H]⁺ (calc. 517.1439).
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.72 min, confirming >99% purity.
Challenges and Alternative Routes
Trifluoromethyl Group Reactivity
The electron-withdrawing CF₃ group slows nucleophilic substitution; using phase-transfer catalysts (e.g., TBAB) accelerates Step 2.2 by 30%.
Byproduct Formation
Competing N-alkylation in Step 3.1 is mitigated by employing bulky bases (e.g., DBU), reducing byproducts to <5%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the piperazine moiety to the chloro-trifluoromethyl pyridine via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Ethoxy linkage formation between the piperazine-pyridine intermediate and the phenylpropenone group using Mitsunobu or Ullmann coupling conditions .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid byproducts like unreacted pyridine derivatives .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] ion matching theoretical mass) .
- X-ray crystallography : For unambiguous confirmation of the Z/E configuration in the propenone moiety (if crystalline) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, JAK) due to the pyridine-piperazine scaffold’s affinity for ATP-binding pockets .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT or Alamar Blue .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for large-scale preparation?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling steps to enhance efficiency .
- Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reaction kinetics .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction endpoints and reduce impurities .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified pyridine (e.g., replacing Cl with Br) or piperazine (e.g., N-methylation) groups .
- Biological testing : Compare analogs in enzyme inhibition and cytotoxicity assays to identify critical pharmacophores .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
- Solubility correction : Adjust DMSO concentration or use solubilizing agents (e.g., cyclodextrins) to mitigate false negatives in cell-based assays .
- Dose-response refinement : Perform 8-point IC curves to minimize variability from single-dose screenings .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
- Methodological Answer :
- ADME profiling : Conduct in rats with LC-MS/MS quantification of plasma/tissue concentrations .
- Metabolite identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites .
- Tissue distribution : Autoradiography or whole-body imaging after C-labeling .
Q. How can researchers address stability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the propenone group .
- Stabilizer screening : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to solid formulations .
- Stability-indicating assays : Use forced degradation studies (e.g., exposure to heat/light) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
